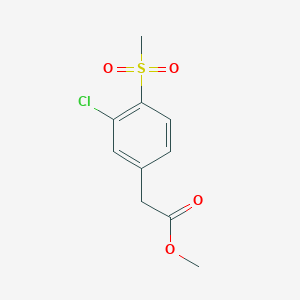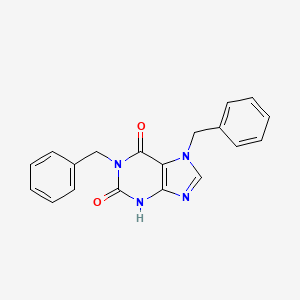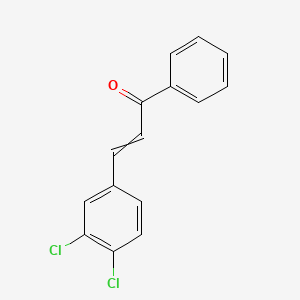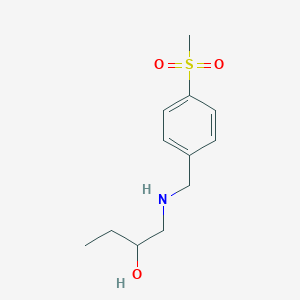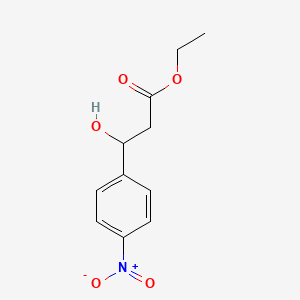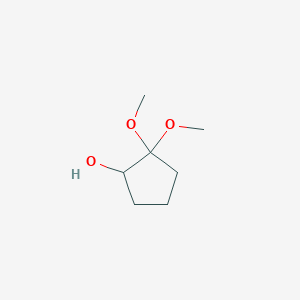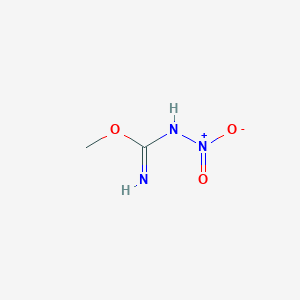
O-methyl-N-nitroisourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-methyl-N-nitroisourea is a chemical compound with the molecular formula C2H5N3O3This compound is primarily used as an intermediate in organic synthesis and pharmaceutical production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-methyl-N-nitroisourea can be synthesized through the direct reductive N-methylation of nitro compounds. This method is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . The process involves the use of methylating agents and catalytic systems, such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, methyl nitrocarbamimidate is produced using a one-pot reaction of carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Analyse Des Réactions Chimiques
Types of Reactions
O-methyl-N-nitroisourea undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, methylating agents, and boron reagents for Suzuki–Miyaura coupling . The conditions for these reactions typically involve mild temperatures and functional group-tolerant environments .
Major Products Formed
The major products formed from these reactions include primary amines, nitro radicals, and various substituted carbamates .
Applications De Recherche Scientifique
O-methyl-N-nitroisourea has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl nitrocarbamimidate involves the formation of nitro radicals through oxidation. These radicals can participate in various organic transformations, leading to the formation of amines, oximes, alkenes, nitrones, and alcohols . The molecular targets and pathways involved in these reactions include the activation of nitro groups and the formation of stable radical intermediates .
Comparaison Avec Des Composés Similaires
O-methyl-N-nitroisourea can be compared with other similar compounds, such as:
Methyl N-methyl-N’-nitrocarbamimidate: This compound has a similar structure but includes an additional methyl group.
N,O-dimethyl-N’-nitroisourea: Another similar compound with a different substitution pattern.
The uniqueness of methyl nitrocarbamimidate lies in its specific applications in organic synthesis and pharmaceutical production, as well as its ability to form stable nitro radicals .
Propriétés
Formule moléculaire |
C2H5N3O3 |
|---|---|
Poids moléculaire |
119.08 g/mol |
Nom IUPAC |
methyl N-nitrocarbamimidate |
InChI |
InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
Clé InChI |
GLIKYKRDYKKEBJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


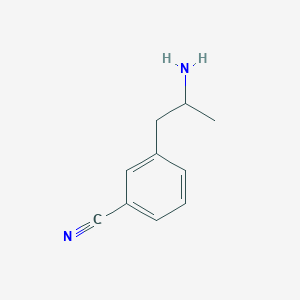
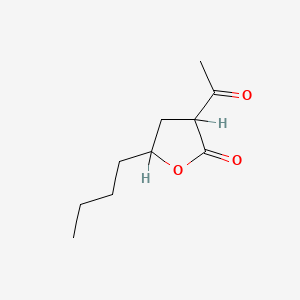
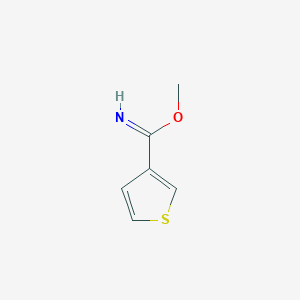
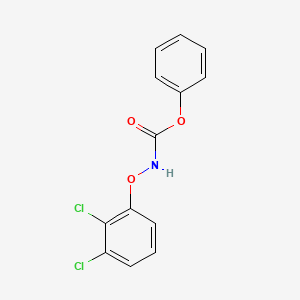
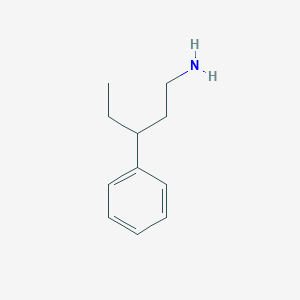

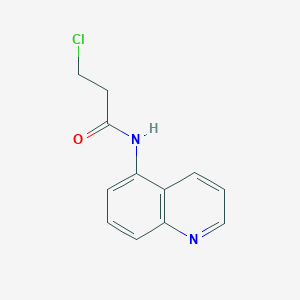
![N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8585357.png)
